molecular formula C13H9BrN2 B11784268 4-Bromo-2-phenyl-1H-benzo[d]imidazole

4-Bromo-2-phenyl-1H-benzo[d]imidazole

Cat. No.: B11784268
M. Wt: 273.13 g/mol
InChI Key: FIRNYZVCPTVUQH-UHFFFAOYSA-N
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Description

4-Bromo-2-phenyl-1H-benzo[d]imidazole (CAS 1770-31-6) is a brominated benzimidazole derivative of significant interest in medicinal chemistry and antimicrobial research. This compound serves as a versatile chemical scaffold for the development of novel therapeutic agents. Benzimidazole derivatives are widely recognized for their broad spectrum of biological activities, including potent effects against drug-resistant bacterial strains such as Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis , as well as fungal pathogens like Candida albicans . In research settings, this core structure is valuable for studying interactions with biological targets such as the FtsZ protein, a key player in bacterial cell division, and (p)ppGpp synthetases/hydrolases, enzymes involved in bacterial stress response and persistence . Structure-activity relationship (SAR) studies utilize this compound to optimize inhibitory potency and selectivity. The molecule is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

4-bromo-2-phenyl-1H-benzimidazole

InChI

InChI=1S/C13H9BrN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16)

InChI Key

FIRNYZVCPTVUQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Benzimidazole Construction

Strategies for Benzimidazole (B57391) Core Formation

The formation of the benzimidazole core is most commonly achieved through the condensation of an ortho-phenylenediamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative. nih.govnih.gov This fundamental transformation can be promoted through various catalytic systems.

The reaction between an o-phenylenediamine (B120857) and an aldehyde is a cornerstone of benzimidazole synthesis. This process typically proceeds in two stages: the initial formation of a Schiff base intermediate, followed by an oxidative cyclodehydrogenation to yield the aromatic benzimidazole ring. nih.gov

Acid catalysts are frequently employed to facilitate the condensation and subsequent cyclization. The acid promotes the dehydration step, leading to the formation of the imidazole (B134444) ring. Common acids used in this context include both Brønsted and Lewis acids.

For instance, refluxing the reactants in glacial acetic acid serves the dual purpose of solvent and catalyst. nih.gov Other methodologies employ catalysts such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) to drive the reaction. organic-chemistry.org A simple and efficient one-pot procedure involves the condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide and HCl in acetonitrile (B52724) at room temperature. organic-chemistry.org

Catalyst SystemReactantsConditionsKey FeaturesReference
Glacial Acetic Acido-Phenylenediamine, Aromatic AldehydeRefluxAcid serves as both catalyst and solvent. nih.gov
p-Toluenesulfonic acid (p-TsOH)o-Phenylenediamine, AldehydeHeating in DMFStandard Brønsted acid catalysis. nih.gov
HCl / H₂O₂o-Phenylenediamine, Aryl AldehydeAcetonitrile, Room TempFeatures short reaction time and excellent yields. organic-chemistry.org
Ag₂CO₃/TFAN-Boc-2-alkynylbenzimidazoles-Promotes intramolecular oxacyclization.

Base-promoted methods provide an alternative route for benzimidazole synthesis. These reactions often involve the use of a strong base to facilitate the cyclization step. For example, sodium hydride (NaH) in an aprotic solvent like N,N-dimethylformamide (DMF) can be used to mediate the cyclization. nih.gov In other procedures, organic bases such as triethylamine (B128534) are used to catalyze the reaction, often in the final step of a multi-step synthesis to furnish the target heterocycle. rasayanjournal.co.in The use of potassium hydroxide (B78521) in DMSO at elevated temperatures has also been shown to mediate the intramolecular N-arylation of amidines to form benzimidazoles. organic-chemistry.org

BaseReactant TypeSolventKey FeaturesReference
Sodium Hydride (NaH)Substituted alkynesDMFUsed for base-mediated cyclization reactions. nih.gov
TriethylamineSchiff bases and chloroacetyl chloride1,4-DioxaneUsed as a catalyst in cyclization to form azetidin-2-ones. rasayanjournal.co.in
Potassium Hydroxide (KOH)N''-aryl-N'-tosyl/N'-methylsulfonylamidinesDMSOMediates intramolecular N-arylation. organic-chemistry.org
Tetrabutylammonium hydrogen sulfate2-Substituted benzimidazoles, Alkyl bromides-Phase-transfer catalyst with aqueous potassium hydroxide. researchgate.net

To improve efficiency and reduce waste, numerous one-pot synthetic procedures have been developed. These methods combine multiple reaction steps into a single operation without isolating intermediates. A notable example involves the three-component reaction of a 2-halo-phenylamine, a benzaldehyde (B42025), and sodium azide, catalyzed by copper(I) chloride, to produce 2-benzyl-benzimidazoles. wikipedia.org Another efficient one-pot method involves the condensation of o-phenylenediamine with an aldehyde at 140°C under solvent-free conditions. umich.edu Furthermore, a one-pot, two-step synthesis has been developed where the initial cyclocondensation of an aldehyde and an o-phenylenediamine is followed by an in situ Suzuki coupling reaction to add further substituents. rsc.org

Electrochemical Synthesis Techniques

Modern synthetic chemistry has seen the rise of electrochemical methods, which offer green and efficient alternatives to traditional synthesis. rsc.org These techniques can drive reactions using electricity, often avoiding the need for chemical oxidants or metal catalysts. organic-chemistry.orgacs.org An enzymatic electrochemical cascade reaction between aromatic alcohols and o-phenylenediamines has been developed in a continuous flow system, using air as the green oxidant. rsc.org This integrated approach combines alcohol oxidation and benzimidazole formation into a single, efficient operation. rsc.org Another strategy involves an electrochemical oxidative dehydrogenation to form the C–N bond, providing 1,2-disubstituted benzimidazoles in moderate to good yields under mild conditions. acs.org

MethodKey FeaturesAdvantagesReference
Enzymatic Electrochemical CascadeContinuous flow system, uses air as oxidant, oxidase as biocatalyst.Green, efficient, integrated operation. rsc.org
Oxidative Dehydrogenation C–N FormationUndivided electrolytic cell, avoids metal catalysts and stoichiometric oxidants.Simple, effective, mild conditions. acs.org
Reduction-Induced CyclizationCyclization of azobenzenes with aldehydes via N=N bond cleavage.Transition-metal-free, no external chemical oxidants required. organic-chemistry.org

Introduction of Phenyl and Halogen Substituents on the Benzimidazole Core

The synthesis of the specifically substituted 4-Bromo-2-phenyl-1H-benzo[d]imidazole is most directly achieved by starting with precursors that already contain the required phenyl and bromo groups. The primary strategy involves the condensation of 3-bromo-1,2-phenylenediamine (also known as 4-bromo-o-phenylenediamine) with benzaldehyde .

In this approach, the bromo substituent is present on the diamine starting material, while the phenyl group is introduced via the aldehyde. The synthesis of the key intermediate, 4-bromo-o-phenylenediamine, can be accomplished by the direct bromination of o-phenylenediamine. A patented method describes protecting the diamine via reaction with acetic anhydride, followed by bromination using sodium bromide and hydrogen peroxide, and subsequent hydrolysis of the amide groups to yield the desired 4-bromo-o-phenylenediamine. google.com

Once the substituted diamine is obtained, it can be condensed with benzaldehyde using one of the previously described methods (e.g., acid-catalyzed) to form the final product, this compound. organic-chemistry.orgorganic-chemistry.org This approach of building the ring from appropriately substituted fragments is a common and versatile strategy in heterocyclic synthesis. mdpi.com An alternative, though potentially less regioselective, method could involve the direct bromination of 2-phenyl-1H-benzo[d]imidazole. Direct bromination of aromatic nuclei is a known transformation, for instance, using bromine in acetic acid, but controlling the position of bromination on the benzimidazole ring can be challenging. google.com

Precursor Synthesis and Functionalization Strategies

The construction of the this compound core primarily relies on the condensation of a suitably substituted o-phenylenediamine with a benzoic acid derivative. A key precursor for this synthesis is 3-bromo-1,2-phenylenediamine. While direct synthesis of this specific diamine can be challenging, a common strategy involves the nitration of a brominated aniline (B41778) derivative followed by reduction.

Alternatively, the benzimidazole ring can be formed first, followed by bromination. For instance, 2-phenyl-1H-benzo[d]imidazole can be synthesized by the condensation of o-phenylenediamine with benzaldehyde. This reaction is often carried out in the presence of an oxidizing agent or a catalyst to facilitate the cyclization and subsequent aromatization. nih.gov One reported method involves the reaction of o-phenylenediamine and benzaldehyde in the presence of ammonium (B1175870) chloride in chloroform (B151607) at room temperature, affording 2-phenyl-1H-benzimidazole in good yield. nih.gov

Another approach involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives. For example, 2-(4-bromophenyl)-1H-benzimidazole has been synthesized by heating o-phenylenediamine and 4-bromobenzoic acid in polyphosphoric acid at 180°C, resulting in a 90% yield. beilstein-journals.org This method provides a direct route to a brominated benzimidazole core, which can then be further functionalized.

Post-Cyclization Functionalization Approaches

Once the benzimidazole core is established, further modifications can be introduced to achieve the desired substitution pattern. These post-cyclization functionalization strategies are crucial for accessing a diverse range of derivatives.

Direct Halogenation Methods (Bromination)

Direct bromination of the pre-formed 2-phenyl-1H-benzimidazole ring system is a potential route to introduce the bromo substituent. The regioselectivity of this electrophilic aromatic substitution is influenced by the electronic properties of the benzimidazole ring and the reaction conditions. The benzimidazole nucleus is generally susceptible to electrophilic attack, and the position of substitution can be directed by the existing substituents. libretexts.org

N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of aromatic and heterocyclic compounds. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by factors such as the solvent, temperature, and the presence of catalysts. libretexts.orgmdpi.com While specific conditions for the selective bromination of 2-phenyl-1H-benzimidazole at the C4-position are not extensively detailed in the provided literature, theoretical and experimental studies on related systems suggest that a mixture of isomers is often obtained. libretexts.org The precise control of regioselectivity remains a synthetic challenge.

Introduction of Phenyl Groups via Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.orgnih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate. libretexts.orgnih.gov

In the context of synthesizing this compound, a plausible strategy involves the Suzuki-Miyaura coupling of a di-halogenated benzimidazole precursor, such as a 4-bromo-2-chloro-1H-benzo[d]imidazole, with phenylboronic acid. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective coupling at the more reactive C-Cl bond, leaving the C-Br bond intact for further functionalization if desired. The success of this reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. beilstein-journals.orgrsc.org

A general procedure for Suzuki-Miyaura coupling involves reacting the aryl halide with the boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, which can range from toluene (B28343) to aqueous mixtures. rsc.orgnih.gov

N-Substitution Methodologies in Benzimidazole Derivatives

The nitrogen atoms of the benzimidazole ring can be readily functionalized through various substitution reactions, providing access to a wide array of N-substituted derivatives with modified biological activities and physicochemical properties.

N-Alkylation Reactions

N-alkylation of benzimidazoles is a common modification achieved by reacting the NH group with an alkylating agent, typically an alkyl halide, in the presence of a base. nih.govrsc.org The choice of base and solvent is crucial for the efficiency and regioselectivity of the reaction, as alkylation can occur at either the N1 or N3 position, though for an unsubstituted benzimidazole, these are equivalent.

Commonly used bases include potassium carbonate, sodium hydride, and cesium carbonate, while solvents such as acetone, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are frequently employed. nih.govbeilstein-journals.orgrsc.org

Table 1: Examples of N-Alkylation Reactions of Substituted Benzimidazoles

Starting BenzimidazoleAlkylating AgentBaseSolventConditionsProductYield (%)Reference
2-(4-bromophenyl)-1H-benzimidazoleBenzyl (B1604629) chlorideK₂CO₃AcetoneReflux, 3-4 h1-benzyl-2-(4-bromophenyl)-1H-benzimidazole- beilstein-journals.org
2-(4-bromophenyl)-1H-benzimidazoleEthyl bromideK₂CO₃AcetoneReflux, 3-4 h1-ethyl-2-(4-bromophenyl)-1H-benzimidazole- beilstein-journals.org
2-phenyl-1H-benzimidazoleDimethyl carbonateNa₂CO₃DMSO140 °C1-methyl-2-phenyl-1H-benzimidazole- nih.gov
2-phenyl-1H-benzimidazolen-Propyl bromideNa₂CO₃DMSORoom Temp.1-propyl-2-phenyl-1H-benzimidazole- nih.gov

Yields were not always specified in the source material.

N-Acylation Reactions

N-acylation of benzimidazoles introduces an acyl group to the nitrogen atom, typically by reaction with an acyl chloride or an acid anhydride. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Pyridine is a commonly used solvent and base for this transformation.

The introduction of an acyl group can significantly alter the electronic properties and biological activity of the benzimidazole scaffold.

Table 2: Examples of N-Acylation Reactions of Benzimidazole Derivatives

Starting BenzimidazoleAcylating AgentBase/SolventConditionsProductYield (%)Reference
2-MercaptobenzimidazoleChloroacetyl chloride--4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid- nih.gov
2-(4-bromophenyl)-4H-3,1-benzoxazin-4-oneFormamidePyridineBoiling2-(4-bromo)-4(3H)-quinazolin-4-one- bibliomed.org

Specific yield data for the acylation of this compound was not available in the provided search results. The examples illustrate general conditions for related structures.

N-Formylation Reactions

N-formylation is a critical reaction in organic synthesis, yielding formamides that are valuable intermediates for creating a wide range of organic compounds and pharmaceuticals. exaly.com In the context of benzimidazole synthesis, formylation of the amine precursors or the resulting benzimidazole ring can be a key step. For instance, the reaction of o-phenylenediamine with 90% formic acid, followed by treatment with NaOH, is a known method to produce 1H-benzo[d]imidazole. tsijournals.com While specific studies on the direct N-formylation of this compound are not extensively detailed in the provided results, the general principles of N-formylation are well-established. These reactions can utilize various formylating agents. The transformation of carbon dioxide into valuable chemicals, including its use as a carbon source for N-formylation reactions, represents a green chemistry approach. exaly.com

Optimization of Synthetic Conditions for Enhanced Yields and Purity

The efficiency of benzimidazole synthesis is highly dependent on the optimization of reaction conditions. Key factors that are manipulated to improve yield and purity include solvent choice, reaction temperature, and the use of catalytic systems.

Solvent Selection and Reaction Temperature Effects

The selection of an appropriate solvent is crucial in the synthesis of benzimidazole derivatives as it can significantly influence reaction rates and product yields. In the synthesis of 2-(4-bromophenyl)-1H-benzimidazole, a closely related isomer, various solvents such as acetone, acetonitrile, dichloromethane, and ethanol (B145695) have been utilized. acs.org The polarity of the solvent can affect the solubility of reactants and intermediates, as well as the transition state of the reaction. For example, polar solvents may be preferred for their ability to dissolve polar starting materials like o-phenylenediamine derivatives. rsc.org

The table below illustrates the effect of different solvents on the synthesis of 2-phenyl benzimidazole, a parent compound to the one in focus, highlighting the importance of solvent screening in optimizing synthesis.

Table 1: Effect of Different Solvents on the Synthesis of 2-Phenyl Benzimidazole

Entry Solvent Yield (%)
1 Methanol 85
2 Ethanol 92
3 Ethyl Acetate 60
4 Tetrahydrofuran 65

This table is representative of the types of optimization studies conducted for benzimidazole synthesis and is based on findings for a related compound. rsc.org

Catalyst Systems and Reaction Kinetics

The use of catalysts can dramatically improve the efficiency of benzimidazole synthesis by lowering the activation energy and allowing the reaction to proceed under milder conditions. A variety of catalyst systems have been explored, including both homogeneous and heterogeneous catalysts. For the synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives, xylose has been used as a green and biodegradable catalyst in water under thermal conditions. nih.govrsc.org

The development of novel catalysts is an active area of research. For example, an enzyme-electrochemical cascade method has been reported for the synthesis of substituted benzimidazoles, including 2-(4-bromophenyl)-1H-benzo[d]imidazole, demonstrating the potential of biocatalysis in this field. sigmaaldrich.com

Continuous Flow Reactor Applications in Benzimidazole Synthesis

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical and fine chemical synthesis, offering advantages such as improved safety, better heat and mass transfer, and enhanced process control compared to traditional batch methods. nih.gov This technology is particularly well-suited for the optimization of reaction conditions and can lead to higher yields and purities. nih.gov

The application of continuous flow reactors has been successfully demonstrated for the synthesis of benzimidazole derivatives. A continuous flow methodology has been developed for an enzyme-electrochemical cascade synthesis of various substituted benzimidazoles. sigmaaldrich.com In this system, 2-(4-Bromophenyl)-1H-benzo[d]imidazole was synthesized with a yield of 71%. sigmaaldrich.com The use of a continuous flow reactor allowed for efficient mixing and precise control over residence time and temperature, contributing to the successful synthesis. sigmaaldrich.com This approach not only improves efficiency but also aligns with the principles of green chemistry by potentially reducing solvent usage and waste generation.

Chemical Reactivity and Transformation Studies of Benzimidazole Derivatives

Electrophilic Aromatic Substitution Reactions

The benzimidazole (B57391) ring system is generally susceptible to electrophilic attack due to its electron-rich nature. However, the position of substitution on the 4-Bromo-2-phenyl-1H-benzo[d]imidazole core is influenced by the directing effects of the existing substituents. The bromine atom at the 4-position is a deactivating group but directs incoming electrophiles to the ortho and para positions relative to itself. The imidazole (B134444) moiety is activating and will direct substitution to the available positions on the benzene (B151609) ring, primarily the 7-position. The phenyl group at the 2-position can also undergo electrophilic substitution, typically at its ortho and para positions.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented, the outcomes can be predicted based on established principles. For instance, nitration using a mixture of nitric and sulfuric acid would be expected to yield a mixture of nitro-substituted products. The major products would likely be the result of substitution at the 7-position of the benzimidazole ring and the para-position of the 2-phenyl ring.

Similarly, halogenation, such as bromination with N-bromosuccinimide (NBS), would likely lead to substitution at the most activated positions. The regioselectivity would be dictated by a combination of electronic and steric factors.

Nucleophilic Substitution Reactions on Halogenated Sites

The bromine atom at the 4-position of this compound is on an aromatic ring and is therefore generally unreactive towards nucleophilic aromatic substitution (SNA_r) under standard conditions. Such reactions typically require either strong activation by electron-withdrawing groups or harsh reaction conditions.

However, the imidazole nitrogen atoms offer sites for nucleophilic attack, particularly N-alkylation and N-acylation. The NH proton of the imidazole ring is acidic and can be removed by a base to generate a nucleophilic benzimidazolide (B1237168) anion. This anion can then react with various electrophiles.

Studies on related halogenated benzimidazoles have shown that nucleophilic displacement of the halogen is possible under certain conditions, often catalyzed by a transition metal. For example, the reaction of bromo-substituted benzimidazoles with amines or alkoxides can be facilitated by copper or palladium catalysts. In the case of this compound, such reactions would provide access to a range of 4-substituted derivatives. For instance, reaction with various amines in the presence of a suitable catalyst and base could yield 4-amino-substituted products.

Oxidation Reactions and Product Characterization

The oxidation of this compound can potentially occur at several sites, including the imidazole ring, the phenyl substituent, or the benzo part of the molecule. The outcome of the oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Mild oxidizing agents might lead to the formation of N-oxides. More vigorous oxidation could lead to the cleavage of the imidazole or benzene rings. The phenyl group could also be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction Reactions Leading to Derivatized Products

The this compound molecule itself does not possess readily reducible functional groups under standard conditions. However, if a reducible group, such as a nitro group, were introduced onto the aromatic rings, it could be selectively reduced.

For example, if a nitro group were introduced at the 7-position via electrophilic aromatic substitution, it could be reduced to an amino group using various reducing agents. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or chemical reduction with reagents like tin(II) chloride or sodium dithionite. The resulting amino-substituted benzimidazole could then serve as a versatile intermediate for further derivatization.

Metal-Catalyzed Cross-Coupling Transformations (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom at the 4-position of this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester. The Suzuki coupling of this compound with various aryl or vinyl boronic acids would lead to the formation of 4-aryl or 4-vinyl substituted benzimidazoles. These reactions are typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃).

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The Sonogashira coupling of this compound would yield 4-alkynyl-substituted benzimidazoles, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction provides a direct method for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. The Buchwald-Hartwig amination of this compound with a variety of primary or secondary amines would afford the corresponding 4-amino-substituted benzimidazoles. This reaction is catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand.

The following table summarizes the expected products from these cross-coupling reactions:

Reaction NameCoupling PartnerProduct
Suzuki CouplingArylboronic acid4-Aryl-2-phenyl-1H-benzo[d]imidazole
Sonogashira CouplingTerminal alkyne4-Alkynyl-2-phenyl-1H-benzo[d]imidazole
Buchwald-Hartwig AminationAmine4-(Amino)-2-phenyl-1H-benzo[d]imidazole

Intramolecular Cyclization and Annulation Reactions

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization and annulation reactions. These reactions typically involve the introduction of a reactive functional group onto the molecule, which can then participate in a ring-forming reaction.

For instance, if a suitable side chain is introduced at the N-1 position, intramolecular cyclization can occur. An example from the literature shows that 2-(2-bromoaryl)-benzimidazoles can undergo copper-catalyzed intramolecular cyclization with primary amides to form quinazoline-fused benzimidazoles. nih.gov A similar strategy could potentially be applied to a derivative of this compound.

Another approach involves the functionalization of the 2-phenyl group. If a reactive group is introduced at the ortho position of the phenyl ring, it could undergo an intramolecular reaction with the N-1 position of the benzimidazole ring to form a new fused ring system.

Furthermore, the bromine atom at the 4-position can be utilized in cyclization reactions. For example, a palladium-catalyzed intramolecular Heck reaction could be envisioned if an olefinic side chain is introduced at a suitable position on the molecule.

These cyclization and annulation strategies provide access to a diverse range of polycyclic aromatic and heterocyclic compounds with potential applications in materials science and medicinal chemistry.

Spectroscopic and Structural Analysis of this compound Unavailable

Following a comprehensive search for scientific literature and spectral data, detailed experimental information for the specific chemical compound This compound is not available in the public domain. The required data for a thorough spectroscopic and structural characterization, including Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR and FT-Raman), and Mass Spectrometry, could not be located.

Numerous searches were conducted to obtain ¹H NMR, ¹³C NMR, FT-IR, FT-Raman, and mass spectrometry data. However, the search results consistently yielded information for related isomers, such as 2-(4-bromophenyl)-1H-benzo[d]imidazole (where the bromine atom is on the phenyl ring) or 5-bromo-2-phenyl-1H-benzo[d]imidazole, rather than the specified 4-bromo isomer.

Due to the strict requirement to focus solely on this compound and the absence of specific analytical data for this compound, it is not possible to generate the requested scientific article. The creation of content for the specified sections and subsections would necessitate speculation or the incorrect use of data from other chemical entities, which would compromise the scientific accuracy of the article.

Therefore, the advanced spectroscopic and structural characterization for this compound cannot be provided at this time.

Advanced Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying volatile and thermally stable compounds. A GC-MS analysis of 4-Bromo-2-phenyl-1H-benzo[d]imidazole would involve injecting a sample into the GC, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule's fragmentation pattern, allows for its definitive identification.

Although a specific GC-MS fragmentation pattern for this compound is not detailed in the available scientific literature, the technique is mentioned in the characterization of related benzimidazole (B57391) derivatives, underscoring its importance in confirming the purity and identity of synthesized compounds in this class.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for non-volatile or thermally labile molecules that are not amenable to GC-MS. In a patent for related benzimidazole compounds, an LC-MS analysis of a derivative of 4-bromo-2-phenyl-1H-benzimidazole reported an m/z value of 437.5, corresponding to the molecular ion. This demonstrates the utility of LC/MS in confirming the molecular weight of such compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure, particularly its conjugated systems.

For benzimidazole derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* and n → π* transitions within the aromatic and heterocyclic rings. The position and intensity of these bands can be influenced by the nature and position of substituents on the benzimidazole core and the phenyl ring. While specific UV-Vis data for this compound is not available, studies on similar compounds show characteristic absorptions in the UV region, which are fundamental to understanding their photophysical properties.

Single Crystal X-ray Diffraction Analysis for Molecular and Crystal Structures

Regrettably, a single crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The availability of such a structure would be invaluable for a detailed understanding of its solid-state properties.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A single crystal X-ray diffraction analysis would provide a wealth of data on the internal geometry of the this compound molecule. This would include the precise lengths of all covalent bonds (e.g., C-C, C-N, C-Br) and the angles between them. Torsion angles, which describe the rotation around single bonds, would reveal the conformation of the molecule, such as the dihedral angle between the benzimidazole and phenyl rings. This information is crucial for computational modeling and for understanding the steric and electronic effects of the substituents.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking Interactions)

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules interact with each other in the solid state. For this compound, one would expect to observe various intermolecular interactions. Hydrogen bonding, particularly involving the N-H group of the imidazole (B134444) ring, would likely play a significant role in the crystal packing. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are common in such planar systems and contribute to the stability of the crystal lattice. The presence and nature of the bromine atom could also lead to halogen bonding, a non-covalent interaction that is of increasing interest in crystal engineering. A detailed analysis of these interactions is fundamental to predicting and understanding the material's physical properties, such as its melting point, solubility, and polymorphism.

Examination of Crystal Packing Arrangements

The most significant feature of the crystal packing is the formation of one-dimensional infinite chains through intermolecular N—H···N hydrogen bonds. In this arrangement, the imidazole ring of one molecule acts as a hydrogen bond donor through its N—H group, while the pyridinic nitrogen atom of the imidazole ring of an adjacent molecule serves as the acceptor. This head-to-tail interaction links the molecules in a continuous chain extending along the b-axis of the unit cell. The planarity of the benzimidazole and benzene (B151609) ring systems is a notable feature, with a dihedral angle of 26.71 (9)° between them.

Detailed analysis of the hydrogen bond geometry reveals a donor-hydrogen distance (D-H) of 0.86 Å, a hydrogen-acceptor distance (H···A) of 2.02 Å, and a donor-acceptor distance (D···A) of 2.879 (4) Å. The angle of this hydrogen bond (D-H···A) is 173°, indicating a strong and nearly linear interaction. This hydrogen bonding motif is a common and stabilizing feature in the crystal structures of many benzimidazole derivatives.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₁₃H₉BrN₂
Formula weight273.13
Temperature298 (2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 12.083 (3) Å, α = 90° b = 5.6744 (12) Å, β = 101.990 (4)° c = 16.924 (4) Å, γ = 90°
Volume1134.3 (5) ų
Z4
Density (calculated)1.600 Mg/m³
Absorption coefficient3.510 mm⁻¹
F(000)544

Table 2: Hydrogen Bond Geometry (Å, °) for this compound

D—H···Ad(D-H)d(H···A)d(D···A)<(DHA)
N1—H1···N2ⁱ0.862.022.879 (4)173

Symmetry codes: (i) x, y+1, z

Computational Chemistry and Theoretical Investigations of Benzimidazole Systems

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the molecular world, offering detailed information about the geometric and electronic structures of benzimidazole (B57391) systems.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of benzimidazole derivatives. dergipark.org.trresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed method, known for its balance of accuracy and computational efficiency in calculating the energetic behavior and quantum chemical descriptors of these systems. dergipark.org.trresearchgate.netresearchgate.netresearchgate.net

The choice of basis set is critical for the accuracy of the calculations. For benzimidazole derivatives, basis sets such as 6-311++G(d,p), 6-311G*, and 6-31+G** are frequently used. researchgate.netresearchgate.netjocpr.com These basis sets include polarization functions (d, p) and diffuse functions (+), which are important for accurately describing the electron distribution, especially in systems with heteroatoms and aromatic rings. jocpr.com For instance, studies on various benzimidazole derivatives have utilized the Hartree-Fock (HF) method with the 6-31+G** basis set to explore their properties. jocpr.comjocpr.com

A fundamental step in computational chemistry is geometry optimization, a process that seeks to find the arrangement of atoms corresponding to the minimum energy on the potential energy surface. pennylane.aiarxiv.org This procedure is essential for obtaining accurate molecular structures, which form the basis for all subsequent property calculations. researchgate.netmdpi.com For benzimidazole systems, theoretical studies consistently perform geometry optimization to determine the most stable conformations. jocpr.comnih.gov Investigations into some substituted benzimidazoles have revealed that the compounds are non-planar, a structural characteristic that can influence their biological activity and intermolecular interactions. nih.gov

Electronic Structure and Reactivity Descriptors

Electronic structure analyses provide a quantitative framework for understanding and predicting the chemical reactivity of molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govorientjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and polarizable. nih.gov Studies on bromo-substituted benzimidazoles have shown that the introduction of a bromine atom can increase the HOMO-LUMO energy gap. dergipark.org.tr In one study of 5-bromo-2-aminobenzimidazole derivatives, the calculated HOMO-LUMO gaps ranged from 4.25 eV to 4.69 eV, indicating adequate stability. nih.gov

The table below presents FMO data for selected benzimidazole derivatives from a computational study.

Compound IDE_HOMO (eV)E_LUMO (eV)HOMO-LUMO Gap (eV)
1d -6.02-1.774.25
1a --4.69
1b --4.69
1e --4.69
Data sourced from a study on N-arylated 5-bromo-2-aminobenzimidazole derivatives. nih.gov

Global reactivity descriptors, derived from the energies of frontier orbitals, provide quantitative measures of a molecule's reactivity. orientjchem.orgnih.gov These descriptors include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). dergipark.org.trorientjchem.org

Chemical Hardness (η) is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. nih.gov

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule accepts an optimal number of electrons from its environment.

For a series of 5-bromo-2-aminobenzimidazole derivatives, the chemical hardness was calculated to be in the range of 2.13 to 2.35 eV, with the most reactive compound having the lowest hardness value. nih.gov

The following table summarizes calculated global reactivity descriptors for a representative bromo-benzimidazole derivative.

Compound IDChemical Hardness (η) (eV)Ionization Energy (eV)Electron Affinity (eV)
1d 2.136.021.77
1a 2.34--
1b 2.33--
1e 2.35--
Data sourced from a study on N-arylated 5-bromo-2-aminobenzimidazole derivatives. nih.gov

Understanding the distribution of electron charge on each atom in a molecule is crucial for interpreting its reactivity and intermolecular interactions. Mulliken Population Analysis and Natural Population Analysis (NPA) are two common methods for calculating these partial atomic charges. uni-muenchen.de

While Mulliken analysis is a conventional method, NPA is often considered to provide a more stable and reliable description of the electron distribution, especially in compounds with high ionic character. uni-rostock.deresearchgate.net NPA is part of the broader Natural Bond Orbital (NBO) analysis, which translates complex wavefunctions into the familiar chemical concepts of lone pairs and bonds. uni-rostock.de NBO analysis is an effective method for describing charge transfer, conjugation, and the interactions between occupied (donor) and vacant (acceptor) orbitals within a molecule. researchgate.netnih.gov In studies of benzimidazole derivatives, NBO analysis has been used to elucidate electron transfer within the compounds and characterize their electronic properties. researchgate.netnih.gov

Computational Studies of Molecular Interactions

Free Binding Energy Calculations (e.g., MM/PBSA)

Free binding energy calculations are pivotal in computational drug design for predicting the affinity of a ligand for its biological target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for their balance of accuracy and computational efficiency. acs.org These end-point methods estimate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. acs.org

The calculation is generally based on molecular dynamics (MD) simulations of the receptor-ligand complex and can be conceptualized by the following equation:

ΔGbind = Gcomplex - (Greceptor + Gligand)

Each term is further broken down:

ΔGbind = ΔEMM + ΔGsolv - TΔS

Where:

ΔEMM represents the change in molecular mechanics energy in the gas phase, including electrostatic and van der Waals interactions. acs.org

ΔGsolv is the change in the solvation free energy, composed of polar and non-polar contributions. acs.org The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is often estimated based on the solvent-accessible surface area (SASA). acs.org

TΔS is the change in conformational entropy upon ligand binding, which remains one of the most challenging terms to calculate accurately. acs.org

While direct MM/PBSA studies on 4-Bromo-2-phenyl-1H-benzo[d]imidazole are not extensively documented in the reviewed literature, this methodology is widely applied to similar heterocyclic systems to rank potential inhibitors and understand the energetic drivers of binding. For instance, such analyses on related compounds have successfully identified key energy components like electrostatic and van der Waals interactions that dominate the binding affinity.

Mechanistic Insights into Molecular Target Interactions

Understanding how a molecule interacts with its biological target is fundamental to medicinal chemistry. Computational techniques, particularly molecular docking, provide valuable mechanistic insights by predicting the binding pose and interactions of a ligand within a receptor's active site.

While specific molecular docking studies for this compound are not detailed in the available literature, research on closely related benzimidazole derivatives highlights the common interaction mechanisms. For example, studies on other substituted benzimidazoles have shown their potential as inhibitors of enzymes like α-glucosidase. Similarly, 2-phenyl-1H-benzo[d]imidazole scaffolds have been designed as inhibitors of 17β-HSD10 for potential Alzheimer's disease treatment, and 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators of the α1β2γ2 GABA-A receptor.

These studies typically reveal that the benzimidazole core acts as a crucial scaffold for establishing key interactions, including:

Hydrogen Bonding: The N-H group of the imidazole (B134444) ring can act as a hydrogen bond donor, while the sp2 hybridized nitrogen can act as an acceptor.

π-π Stacking: The aromatic phenyl and benzimidazole rings frequently engage in π-π stacking or T-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's binding pocket.

Halogen Bonding: The bromine atom at the 4-position can participate in halogen bonding, a directional non-covalent interaction with a nucleophilic atom (like oxygen or nitrogen), which can significantly enhance binding affinity and selectivity.

These interactions collectively determine the molecule's orientation and affinity for its target, providing a rationale for its biological activity.

Theoretical Spectroscopic Property Predictions

Computational chemistry offers powerful tools for predicting spectroscopic properties, which aids in the structural elucidation and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure. Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within a Density Functional Theory (DFT) framework, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning experimental spectra, especially for complex molecules or where tautomerism might occur.

While a full computational NMR study for this compound was not found, experimental ¹H NMR data has been reported for a closely related derivative, 1-Benzyl-4-bromo-2-phenyl-1H-benzo[d]imidazole . The presence of the benzyl (B1604629) group at the N1 position influences the electronic environment, but the core chemical shifts provide a useful reference.

Table 1: Experimental ¹H NMR Chemical Shifts for 1-Benzyl-4-bromo-2-phenyl-1H-benzo[d]imidazole Data recorded in CDCl₃ at 400 MHz.

Proton SignalChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Inferred Assignment
H-77.72d, J = 8.6 HzBenzimidazole ring
Phenyl-H7.69–7.63mPhenyl ring at C2
Phenyl-H7.49–7.43mPhenyl ring at C2
H-67.40ddBenzimidazole ring
Benzyl-H7.15–7.09mBenzyl group at N1
H-57.06d, J = 7.3 HzBenzimidazole ring
Benzyl-H6.90d, J = 7.1 HzBenzyl group at N1
CH₂5.49sBenzyl methylene

This interactive table summarizes the reported experimental NMR data.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are routinely used to compute harmonic vibrational frequencies and intensities, which, after appropriate scaling, show excellent agreement with experimental spectra. This analysis allows for a detailed assignment of spectral bands to specific molecular motions.

For the closely related isomer, 2-(4-Bromophenyl)-1H-benzimidazole , a detailed vibrational analysis has been performed using the B3LYP/6-31G(d,p) level of theory. The study provides assignments for key vibrational modes that are expected to be present in this compound as well.

Table 2: Representative Computed Vibrational Frequencies for a Benzimidazole Core Based on data for 2-(4-Bromophenyl)-1H-benzimidazole.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
N-H Stretching3500 - 3000Stretching of the nitrogen-hydrogen bond in the imidazole ring.
C-H Stretching (Aromatic)3100 - 3000Stretching of carbon-hydrogen bonds on the aromatic rings.
C=N Stretching1630 - 1610Stretching of the carbon-nitrogen double bond in the imidazole ring.
C=C Stretching (Aromatic)1500 - 1400In-plane stretching of the carbon-carbon bonds in the rings.
N-H Bending~1600In-plane bending of the N-H bond.
C-H Bending1300 - 1000In-plane bending of aromatic C-H bonds.
Ring Puckering/Bending780 - 750Out-of-plane bending motions of the imidazole ring.
C-Br Stretching690 - 500Stretching of the carbon-bromine bond.

This interactive table shows typical vibrational modes and their frequency ranges for a brominated phenylbenzimidazole structure.

The electronic absorption properties of a molecule, typically measured by UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information on the energies of electronic transitions (e.g., π→π*), which correspond to the absorption maxima (λmax). Such studies are crucial for understanding the photophysical behavior of materials and for designing dyes and optical agents.

For benzimidazole derivatives, TD-DFT calculations can elucidate the nature of the electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a key determinant of the molecule's electronic properties and reactivity. Although specific TD-DFT data for this compound is not available, studies on similar structures show that the main absorption bands in the UV-Vis region are typically due to π→π* transitions within the conjugated benzimidazole and phenyl ring system.

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in modern technologies like telecommunications, optical computing, and data storage. Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit large NLO responses. The key parameters describing these properties are the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

Computational chemistry provides a direct route to calculating these properties. DFT calculations can predict the hyperpolarizability of a molecule, offering insights into its potential as an NLO material. Research on benzimidazole derivatives has shown that their NLO response can be tuned by modifying substituents. For instance, the introduction of electron-donating and electron-withdrawing groups can enhance charge transfer through the π-conjugated system, leading to a larger hyperpolarizability.

While specific NLO calculations for this compound were not found, the presence of the electron-rich benzimidazole system, the conjugated phenyl ring, and the polarizable bromine atom suggests that it could possess interesting NLO properties worthy of theoretical and experimental investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-phenyl-1H-benzo[d]imidazole and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with aldehydes or ketones under acidic conditions. For brominated derivatives, bromine-containing precursors (e.g., 4-bromobenzaldehyde) are used. Key steps include refluxing in polar aprotic solvents (e.g., DMF) with catalysts like acetic acid or PTSA. Yields can be optimized by controlling stoichiometry, reaction time (6–12 hours), and temperature (80–120°C). Post-synthesis purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) is critical to isolate products, as seen in derivatives like Sb23 (73% yield) and Sb30 (86% yield) .

Q. How are spectroscopic techniques employed to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., C=N stretching at ~1610–1620 cm⁻¹, C-Br at ~590 cm⁻¹) .
  • ¹H NMR : Confirms aromatic substitution patterns (e.g., multiplet signals at δ 7.44–8.35 ppm for phenyl protons) and methyl groups (e.g., singlet at δ 2.64 ppm for Sb30) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 286.01 for Sb30) .
  • Melting Point and Rf Values : Used for purity assessment (e.g., Sb23: m.p. 262–266°C, Rf 0.65) .

Q. What in vitro assays are typically used to evaluate the biological activity of brominated benzimidazole derivatives?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) are standard. For EGFR inhibition, competitive binding assays using recombinant kinase domains and ATP-analog probes are employed. IC₅₀ values are calculated from dose-response curves. Positive controls (e.g., gefitinib) and negative controls (DMSO vehicle) are essential for data validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced EGFR inhibition?

  • Methodological Answer : Systematic substituent variation at positions 4, 5, and 6 of the benzimidazole core is key. For example:

  • Bromine at position 4 (Sb23) enhances hydrophobic interactions in EGFR's kinase domain .
  • Methyl groups (e.g., Sb30) improve metabolic stability but may reduce solubility .
  • Electron-withdrawing groups (e.g., -Cl in Sb23) increase binding affinity but may elevate toxicity .
    Use combinatorial libraries and high-throughput screening to prioritize candidates .

Q. What methodological considerations are critical when performing in silico molecular docking and ADMET predictions for brominated benzimidazoles?

  • Methodological Answer :

  • Docking : Use software like AutoDock Vina with a validated EGFR crystal structure (PDB ID: 1M17). Account for ligand flexibility and solvation effects. Validate docking poses against experimental data (e.g., Sb30's binding energy vs. gefitinib) .
  • ADMET : Predict bioavailability (Lipinski’s Rule of Five), hepatotoxicity (CYP450 inhibition), and blood-brain barrier penetration using tools like SwissADME. Cross-validate with in vitro assays (e.g., Caco-2 permeability) .

Q. How should researchers address discrepancies between computational predictions and experimental cytotoxicity data?

  • Methodological Answer :

  • Re-evaluate docking parameters : Adjust grid box size or include water molecules in the active site .
  • Validate assay conditions : Ensure cell line specificity (e.g., EGFR-overexpressing A549 vs. HeLa) and confirm compound stability in culture media .
  • Meta-analysis : Compare results across multiple derivatives (e.g., Sb23 vs. Sb30) to identify substituent-specific trends .

Q. What strategies improve the pharmacokinetic profile of brominated benzimidazoles based on substituent modifications?

  • Methodological Answer :

  • Hydrophilicity : Introduce polar groups (e.g., -OH, -NH₂) at position 2 to enhance solubility, as seen in 4-Bromo-2-(1H-benzoimidazol-2-yl)-phenol (3f) .
  • Metabolic Stability : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties to reduce CYP450-mediated oxidation .
  • Plasma Protein Binding : Use logP optimization (target 2–3) to balance tissue penetration and systemic circulation .

Q. How do solvent and catalyst choices influence the yield and purity in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Solvents : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while ethanol/water mixtures facilitate cyclocondensation .
  • Catalysts : PTSA increases protonation of intermediates, accelerating cyclization. For halogenated derivatives, avoid metal catalysts that may cause dehalogenation .
  • Workup : Use gradient elution in chromatography (e.g., 70:30 → 50:50 hexane/EtOAc) to separate brominated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.